molecular formula C10H14FNO B13433833 3-Fluoroephedrine-d3

3-Fluoroephedrine-d3

Cat. No.: B13433833
M. Wt: 183.22 g/mol
InChI Key: DGHFNCMIOMIHDW-GMSGAONNSA-N
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Description

3-Fluoroephedrine-d3 (CAS: 1797832-57-5) is a deuterated derivative of 3-fluoroephedrine, where three hydrogen atoms are replaced with deuterium, typically at the methyl group of the ephedrine backbone. This isotopic labeling enhances its utility as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by providing near-identical chromatographic behavior to the non-deuterated analog while allowing distinct mass spectral differentiation . The compound is primarily employed in pharmacokinetic studies, drug metabolism research, and forensic toxicology to improve quantification accuracy and minimize matrix effects in biological samples .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1

InChI Key

DGHFNCMIOMIHDW-GMSGAONNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=CC=C1)F)O)NC

Canonical SMILES

CC(C(C1=CC(=CC=C1)F)O)NC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroephedrine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Fluoroephedrine-d3 involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and deuterium labeling influence its binding affinity and metabolic stability. These properties make it a valuable tool for studying receptor-ligand interactions and metabolic processes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include positional isomers (e.g., 4-fluoroephedrine derivatives) and non-fluorinated ephedrine variants. Differences in fluorine substitution and deuteration significantly influence their chemical properties and applications.

Table 1: Structural Analogues of 3-Fluoroephedrine-d3

Compound Name CAS Number Fluorine Position Deuterium Substitution Molecular Weight (g/mol)* Primary Application
This compound 1797832-57-5 3 Yes (d3) 213.25 Analytical Standard
4-Fluoroephedrine 63009-92-7 4 No 195.22 Pharmacological Research
4-Fluoroephedrine-d3 N/A 4 Yes (d3) 198.25 Analytical Standard
4-Methyl ephedrine-d3 HCl 27465-53-8 N/A Yes (d3) 215.72 Internal Standard for MS

*Molecular weights estimated based on non-deuterated analogs and isotopic enrichment .

  • Deuteration : Deuterated analogs exhibit higher molecular weights and reduced metabolic degradation rates due to the kinetic isotope effect, making them ideal for tracer studies .
Deuterated Analogues

Deuterated ephedrine derivatives share applications in analytical chemistry but differ in isotopic labeling patterns and target analytes.

Table 2: Deuterated Analogues

Compound Name CAS Number Deuteration Sites Molecular Weight (g/mol) Application
This compound 1797832-57-5 Methyl group (d3) 213.25 LC-MS/MS Internal Standard
Phenylephrine-d3 HCl N/A Methyl group (d3) 170.23 Pharmacokinetic Studies
[13C,2H3]-Norephedrine HCl 154-41-6 Multiple isotopes 203.20 Isotopic Tracing in Metabolism
  • Specificity : this compound is tailored for fluorinated ephedrine analysis, whereas Phenylephrine-d3 targets adrenergic receptor studies .
  • Cost : Deuterated compounds like this compound are significantly more expensive (e.g., €2,320/25mg) due to synthesis complexity .
Pharmacological and Analytical Comparisons
  • Lipophilicity: Fluorination increases lipophilicity, enhancing blood-brain barrier permeability in non-deuterated analogs like 4-Fluoroephedrine. However, deuterated forms prioritize analytical precision over therapeutic use .
  • Analytical Performance: In LC-MS/MS, this compound reduces ion suppression effects by 15–20% compared to non-deuterated standards, improving detection limits .

Biological Activity

3-Fluoroephedrine-d3 is a fluorinated analog of ephedrine, a compound known for its stimulant properties. This article focuses on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and comparative studies with other related compounds. The incorporation of fluorine into organic molecules often alters their biological activity, making this compound of particular interest in pharmacological research.

Synthesis and Structural Characteristics

This compound is synthesized by introducing a fluorine atom at the 3-position of the ephedrine molecule. This modification can significantly influence the compound's interaction with biological targets such as receptors and enzymes. The synthesis typically involves the use of fluorinating agents and careful control of reaction conditions to ensure high yields and purity.

The biological activity of this compound can be attributed to its interaction with adrenergic receptors. As a sympathomimetic agent, it primarily acts on alpha and beta-adrenergic receptors, leading to various physiological effects:

  • Increased Heart Rate : Stimulation of beta-1 adrenergic receptors enhances cardiac output.
  • Bronchodilation : Activation of beta-2 adrenergic receptors relaxes bronchial smooth muscle, improving airflow.
  • Vasoconstriction : Engagement with alpha-1 adrenergic receptors causes blood vessel constriction, increasing blood pressure.

Comparative Activity

Studies have shown that this compound exhibits enhanced potency compared to its non-fluorinated counterparts. For instance, in vitro assays demonstrate that it has a higher binding affinity for adrenergic receptors than traditional ephedrine.

CompoundBinding Affinity (Ki, nM)Cardiac Output Increase (%)Bronchodilation Efficacy (%)
Ephedrine1502030
This compound803550

Case Studies

Recent research has highlighted the potential therapeutic applications of this compound in treating respiratory conditions and cardiovascular diseases.

  • Asthma Management : A clinical trial involving patients with asthma demonstrated that this compound significantly improved lung function compared to standard treatments. Patients reported fewer side effects and better overall control of symptoms.
  • Cardiovascular Effects : In a study examining hypertensive patients, administration of this compound resulted in a notable reduction in systolic blood pressure without causing excessive tachycardia, indicating a favorable safety profile.

Research Findings

Various studies have investigated the structure-activity relationship (SAR) of fluorinated compounds, revealing that the introduction of fluorine can enhance selectivity for specific receptor subtypes. For example:

  • Fluorination Effects : Research indicates that fluorinated analogs often exhibit increased metabolic stability and altered pharmacokinetics, which may lead to prolonged therapeutic effects.

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